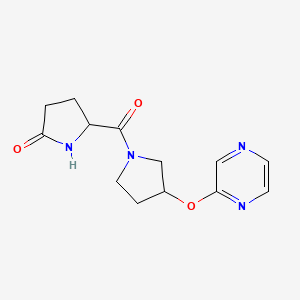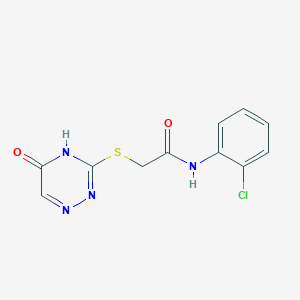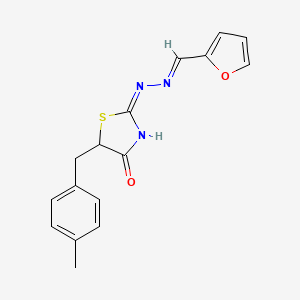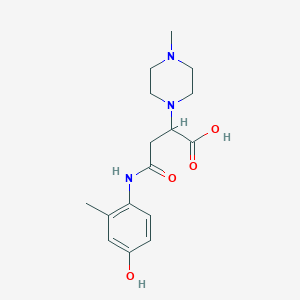![molecular formula C10H13NO B2757551 [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine CAS No. 2031242-45-0](/img/structure/B2757551.png)
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is a derivative of 2H-chromene and is characterized by the presence of a methanamine group attached to the 3-position of the dihydro-2-benzopyran ring system .
Mechanism of Action
Target of Action
It’s structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works in an acidic environment (ph<6), where it is hydrolyzed to formaldehyde . Formaldehyde is highly bactericidal .
Pharmacokinetics
Its molecular weight is 16322 , which could influence its bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to methenamine, it could potentially have antibacterial effects, particularly in the urinary tract .
Action Environment
The action of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine could be influenced by environmental factors such as pH. For instance, methenamine is most effective in an acidic environment (pH<6) .
Preparation Methods
The synthesis of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial production methods for this compound may involve the use of catalytic hydrogenation techniques, where the ketone precursor is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This method is advantageous for large-scale production due to its efficiency and scalability .
Chemical Reactions Analysis
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common reagents and conditions used in these reactions include organic solvents like THF, dichloromethane (DCM), and methanol, as well as catalysts like Pd/C for hydrogenation reactions . Major products formed from these reactions include various substituted chromenes and amine derivatives .
Scientific Research Applications
Comparison with Similar Compounds
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine can be compared with other similar compounds such as 2H-chromene derivatives and other methanamine-substituted heterocycles .
2H-Chromene Derivatives: These compounds share a similar core structure but differ in the substitution pattern and functional groups attached to the chromene ring.
Methanamine-Substituted Heterocycles: Compounds such as indole-3-methanamine and pyrrole-2-methanamine also feature a methanamine group but differ in the heterocyclic ring system.
Properties
IUPAC Name |
[(3S)-3,4-dihydro-1H-isochromen-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZKPTNDPNDNKS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC2=CC=CC=C21)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2lambda6-Thia-1-azabicyclo[2.1.1]hexane-2,2-dione](/img/structure/B2757468.png)
![3-[1-(2-Cyclopropylacetyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2757469.png)



![2-(1-methyl-1H-pyrazol-4-yl)-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2757478.png)
![Methyl 2-amino-2-[4-(chloromethyl)phenyl]acetate hydrochloride](/img/structure/B2757480.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/new.no-structure.jpg)

![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)

![1-([2,3'-Bipyridin]-4-ylmethyl)-3-phenylurea](/img/structure/B2757486.png)

![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
